molecular formula C11H10N2O2 B1512680 4-(4-Aminophenoxy)pyridin-2(1H)-one CAS No. 1041861-94-2

4-(4-Aminophenoxy)pyridin-2(1H)-one

Cat. No. B1512680
CAS RN: 1041861-94-2
M. Wt: 202.21 g/mol
InChI Key: DWRNYMHYGWVLRE-UHFFFAOYSA-N
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Description

“4-(4-Aminophenoxy)pyridin-2(1H)-one” is a chemical compound . It’s related to “Ethyl 4-(4-aminophenoxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” which has been described in the literature .

Scientific Research Applications

Anti-Cancer and Anti-Inflammatory Applications

  • Anti-Cancer and Anti-Inflammatory Properties : A study by Zulfiqar et al. (2021) synthesized a compound related to 4-(4-Aminophenoxy)pyridin-2(1H)-one, which showed significant anti-inflammatory activity and potential as an anti-cancer drug.

Kinase Inhibition for Cancer Therapy

  • Kinase Inhibition : Research by Caballero et al. (2011) focused on derivatives of this compound as c-Met kinase inhibitors, suggesting potential applications in cancer therapy.

Aldose Reductase Inhibition

  • Aldose Reductase Inhibitors with Antioxidant Properties : A 2007 study by La Motta et al. found that derivatives of this compound exhibited significant aldose reductase inhibitory activity and antioxidant properties, relevant for treating complications of diabetes.

Material Science Applications

  • Polymer Blends and High-Temperature Polymers : Research into the miscibility and interactions in polymer blends involving pyridine derivatives was conducted by Zheng and Mi (2003). Another study by Xi et al. (2016) synthesized a high-temperature pyridine-containing phthalonitrile polymer with improved thermal properties.

Corrosion Inhibition

  • Corrosion Inhibition : A 2014 study by Ansari et al. explored Schiff's bases of pyridyl substituted triazoles as corrosion inhibitors, showing potential applications in material protection.

DNA Binding and Anticancer Activities

  • DNA Binding and Anticancer Properties : A study by Dash et al. (2015) synthesized oxidovanadium(V) complexes with pyridine residues, demonstrating DNA binding propensity and potential as anticancer drugs.

Thermally Stable Polymers

  • Synthesis of Thermally Stable Polymers : Research by Mehdipour‐Ataei and Amirshaghaghi (2005) focused on synthesizing thermally stable poly(ether imide ester)s using 2,6-bis (4-aminophenoxy) pyridine.

Other Applications

  • Synthesis of Novel Compounds : Smyth et al. (2010) developed a library of compounds for screening against kinases and cancer drug targets using a related pyridine derivative.

properties

IUPAC Name

4-(4-aminophenoxy)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-1-3-9(4-2-8)15-10-5-6-13-11(14)7-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRNYMHYGWVLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856005
Record name 4-(4-Aminophenoxy)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041861-94-2
Record name 4-(4-Aminophenoxy)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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